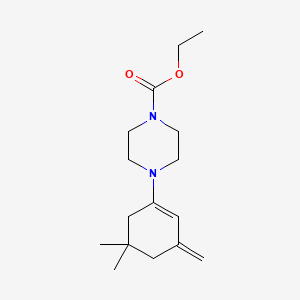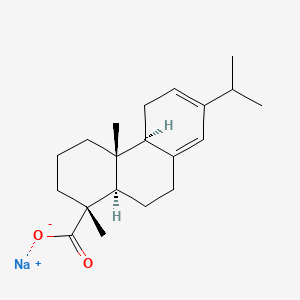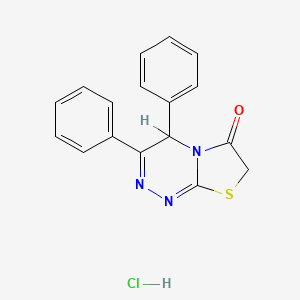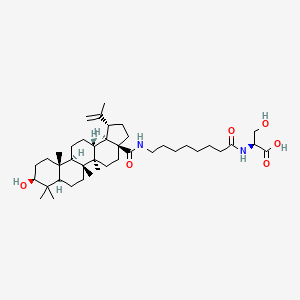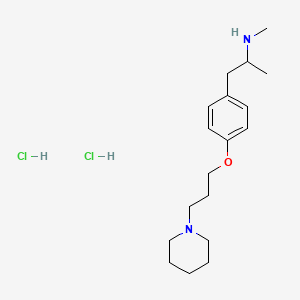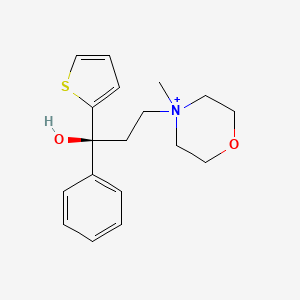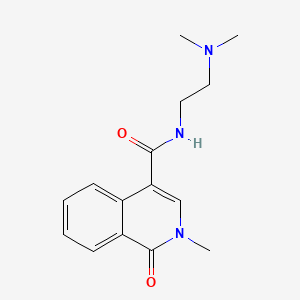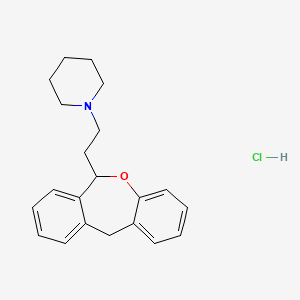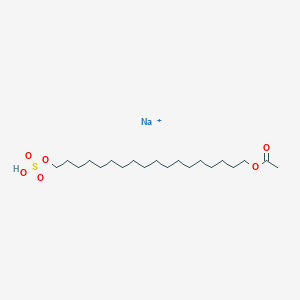
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of Friedländer condensation, where anthranilic acid derivatives are used as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using reagents like activated manganese dioxide in toluene.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterase, which plays a role in signal transduction pathways . The compound’s ability to bind to specific receptors and interfere with cellular processes underlies its biological activities.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo(3,4-b)quinoline: Another member of the pyrazoloquinoline family with similar biological activities.
Spirocyclic pyrazolone-pyrrolo(4,3,2-de)quinoline: Known for its unique spirocyclic structure and potential pharmacological applications.
Uniqueness
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
103688-00-2 |
|---|---|
Molecular Formula |
C19H19N3O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[5-(4-methylphenyl)sulfonyl-4H-pyrazolo[4,3-c]quinolin-2-yl]ethanol |
InChI |
InChI=1S/C19H19N3O3S/c1-14-6-8-16(9-7-14)26(24,25)22-13-15-12-21(10-11-23)20-19(15)17-4-2-3-5-18(17)22/h2-9,12,23H,10-11,13H2,1H3 |
InChI Key |
GBTBVBCXEBEUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN(N=C3C4=CC=CC=C42)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


